3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a thiophene ring and a piperazine moiety linked to a pyrrolo[2,1-c][1,2,4]triazole group
Preparation Methods
The synthesis of 3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves multiple steps, typically starting with the formation of the pyridazine core. The synthetic route may include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophene Ring: This step involves the substitution of the pyridazine core with a thiophene ring using suitable reagents and catalysts.
Attachment of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions.
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Group: This involves the cyclization of appropriate precursors to form the triazole ring, followed by its attachment to the piperazine moiety.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of specific enzymes involved in cellular processes.
Modulating Receptors: The compound can bind to and modulate the activity of receptors on the cell surface.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting their function and leading to changes in gene expression.
Comparison with Similar Compounds
3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and potential anticancer properties.
Pyridazine Analogs: These compounds share the pyridazine core and are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7S/c1-4-17-21-22-18(25(17)7-1)13-23-8-10-24(11-9-23)16-6-5-14(19-20-16)15-3-2-12-26-15/h2-3,5-6,12H,1,4,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUSRMWPPZKUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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